molecular formula C14H28N4O3S B4455532 1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide

Cat. No.: B4455532
M. Wt: 332.46 g/mol
InChI Key: HWAUEJKCQXUOBN-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the dimethylsulfamoyl group, and the carboxamide functionality. Common reagents used in these reactions include piperidine, methyl iodide, and dimethylsulfamoyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with varying functional groups, such as:

  • N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
  • 1-(dimethylsulfamoyl)piperidine-3-carboxamide

Uniqueness

1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O3S/c1-16(2)22(20,21)18-8-4-5-12(11-18)14(19)15-13-6-9-17(3)10-7-13/h12-13H,4-11H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAUEJKCQXUOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Reactant of Route 3
1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Reactant of Route 4
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1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Reactant of Route 6
1-(dimethylsulfamoyl)-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide

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